molecular formula C37H45N3O10S3 B15340272 Trisulfo-Cy5-Alkyne

Trisulfo-Cy5-Alkyne

Cat. No.: B15340272
M. Wt: 788.0 g/mol
InChI Key: DKRNQQAUDARDNM-UHFFFAOYSA-N
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Description

Trisulfo-Cy5-Alkyne is a near-infrared (NIR) fluorescent dye that is widely used in scientific research. It is a click chemistry reagent containing an azide group, which allows it to participate in copper-catalyzed click chemistry reactions. This compound is particularly valued for its strong fluorescence properties and its ability to be used in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisulfo-Cy5-Alkyne is synthesized through a series of chemical reactions that introduce the alkyne and sulfo groups into the cyanine dye structure. The synthesis typically involves the following steps:

    Formation of the Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.

    Introduction of the Alkyne Group: The alkyne group is introduced through a nucleophilic substitution reaction, where an appropriate alkyne-containing reagent is reacted with the cyanine dye core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through techniques such as crystallization, chromatography, or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Trisulfo-Cy5-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation and labeling applications .

Common Reagents and Conditions

    Reagents: Copper sulfate (CuSO4), sodium ascorbate, and azide-containing compounds.

    Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of the cyanine dye and can be used for various labeling and imaging applications .

Scientific Research Applications

Trisulfo-Cy5-Alkyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trisulfo-Cy5-Alkyne involves its participation in click chemistry reactions. The alkyne group reacts with azide-containing compounds in the presence of a copper catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling and conjugation of biomolecules. The fluorescent properties of the cyanine dye enable visualization and detection of the labeled molecules .

Properties

Molecular Formula

C37H45N3O10S3

Molecular Weight

788.0 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50)

InChI Key

DKRNQQAUDARDNM-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C

Origin of Product

United States

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